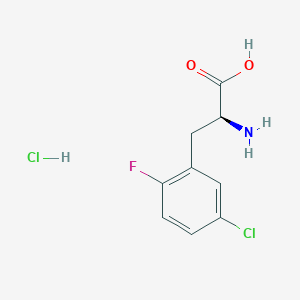

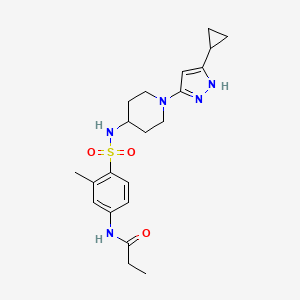

![molecular formula C7H12O2 B2508325 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol CAS No. 2243509-28-4](/img/structure/B2508325.png)

1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol is a bicyclic structure that is part of a class of compounds with potential relevance in the synthesis of biologically active molecules. The oxabicyclo[2.1.1]hexane core is a structural motif that has been explored in various synthetic contexts due to its presence in natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of related oxabicyclo[2.1.1]hexane derivatives has been reported through various methods. For instance, enzymatic resolution has been used to produce optically pure bicyclic alcohols and esters, which are important intermediates for further chemical transformations . Additionally, base-promoted ring contraction has been employed to synthesize substituted bicyclo[2.1.1]hexane-1-carboxylic acids and esters from homochiral 2-oxo-1-norbornyl inflates, demonstrating the versatility of this scaffold in organic synthesis .

Molecular Structure Analysis

The molecular structure of oxabicyclo[2.1.1]hexane derivatives has been characterized using techniques such as 1H-NMR spectroscopy. For example, the endo configuration of the ethoxycarbonyl group in certain derivatives has been confirmed through comparison of NMR spectra . The absolute configurations of related compounds, such as 1-methyl-7-oxabicyclo[2.2.1]heptan-2-one, have been determined, which is crucial for understanding the stereochemical outcomes of synthetic processes .

Chemical Reactions Analysis

Oxabicyclo[2.1.1]hexane derivatives undergo various chemical reactions that are significant for synthetic applications. Photocycloaddition, thermolysis, and solvolysis are some of the reactions that have been explored. For instance, photocycloaddition has been used to access ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate, while thermolysis of this compound leads to ethyl 2-ethenyl-4-oxobutyrate. Solvolysis and nitrous acid deamination reactions have been studied for their ability to induce competitive displacement and fragmentation, which are useful for the construction of complex molecular architectures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol and related compounds are influenced by their bicyclic structures. The presence of the oxabicyclo[2.1.1]hexane core imparts certain steric and electronic characteristics that affect reactivity and solubility. While specific physical properties such as melting points and boiling points are not detailed in the provided papers, the synthesis and reactions of these compounds suggest that they are amenable to standard organic solvents and conditions used in laboratory synthesis .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Techniques and Derivatives : 2-Oxabicyclo[2.1.1]hexane, closely related to 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol, has been synthesized via cyclization and further derivatization techniques. These processes involve intricate chemical reactions, leading to the formation of various bicyclic compounds and derivatives (Kirmse & Mrotzeck, 1988).

Chemical Reactions and Mechanisms : Research has delved into the complex chemical reactions of compounds structurally similar to 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol, such as their solvolysis mechanisms and the resulting product formations (David, 1979).

Applications in Organic Chemistry

Enantiospecific Synthesis : There is significant interest in the enantiospecific synthesis of bicyclic compounds like 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol for potential applications in organic synthesis (Martínez et al., 1993).

Building Blocks for Terpenoids : Certain bicyclic compounds, akin to 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol, have been identified as versatile chiral building blocks for the synthesis of terpenoids, indicating their importance in complex organic syntheses (Yu, 2005).

Advanced Chemical Transformations

Gold(I)-Catalyzed Additions : The potential for advanced chemical transformations, such as gold(I)-catalyzed three-component additions involving compounds structurally related to 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol, has been explored, demonstrating the versatility of these bicyclic compounds in organic chemistry (Tian & Shi, 2007).

Radical Ring-Opening and Electrophilic Cyclization : Studies have shown the feasibility of radical ring-opening and electrophilic cyclization reactions with compounds related to 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol, revealing their potential in synthesizing diverse organic structures (Miao & Huang, 2009).

Biological and Medicinal Chemistry Applications

Enzymatic Resolution in Synthesis : The enzymatic resolution of bicyclic alcohols and esters, closely related to 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol, has been explored, indicating their significance in the synthesis of biologically active compounds (Saf et al., 1988).

Conformationally Locked Nucleosides : Novel conformationally locked nucleosides have been synthesized using a scaffold similar to 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol, demonstrating its potential in the creation of unique nucleoside analogs (Aubin et al., 2006).

Safety And Hazards

The safety information for “1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . These statements correspond to skin irritation, eye irritation, and respiratory irritation, respectively .

Orientations Futures

The use of 2-oxabicyclo[2.1.1]hexanes, including “1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol”, as saturated bioisosteres of the ortho-substituted phenyl ring in bioactive compounds presents an opportunity for chemists in medicinal chemistry and agrochemistry . The replacement of the phenyl ring in marketed agrochemicals with 2-oxabicyclo[2.1.1]hexanes has shown to improve their water solubility, reduce lipophilicity, and most importantly, retain bioactivity .

Propriétés

IUPAC Name |

1-(2-oxabicyclo[2.1.1]hexan-1-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5(8)7-2-6(3-7)4-9-7/h5-6,8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHKVWPWHZJDQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC(C1)CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

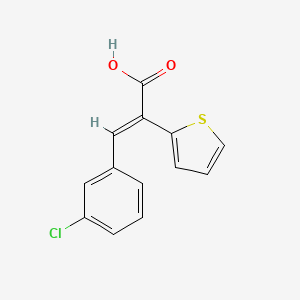

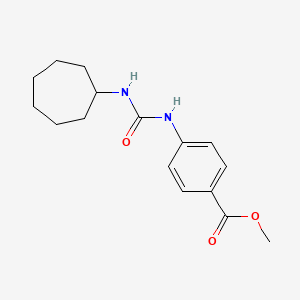

![Methyl 1-[(dimethylamino)sulfonyl]prolinate](/img/structure/B2508242.png)

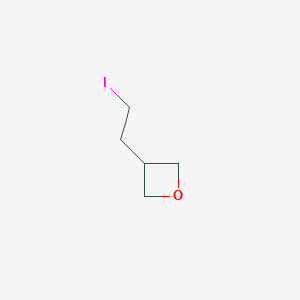

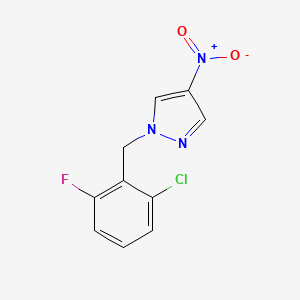

![6-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)nicotinamide](/img/structure/B2508249.png)

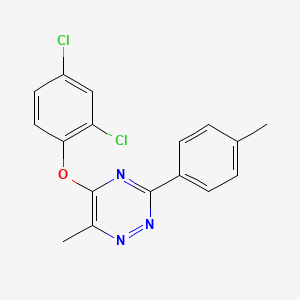

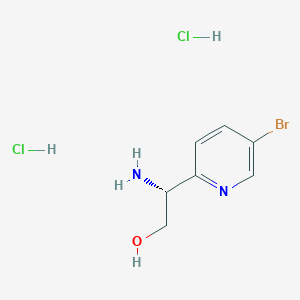

![1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one](/img/structure/B2508254.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2508259.png)

![Tert-butyl 2-[(2R)-piperidin-2-YL]acetate](/img/structure/B2508260.png)

![6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid methyl ester](/img/structure/B2508262.png)